4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of “4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide” includes a benzyl group, a propan-2-yl group, a sulfamoyl group, and a 2-methylphenyl group. The presence of these groups can influence the compound’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known to be a solid .Scientific Research Applications
Carbonic Anhydrase Inhibition
4-[Benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide derivatives have been studied for their ability to inhibit carbonic anhydrase isoenzymes. These enzymes are critical for various physiological processes, including respiration, acid-base balance, and carbon dioxide transport. Sulfonamide-based inhibitors, including this compound, have shown efficacy in inhibiting carbonic anhydrase activity, suggesting potential therapeutic applications in treating conditions such as glaucoma, epilepsy, and certain types of edema (Supuran, Maresca, Gregáň, & Remko, 2013); (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Antimicrobial and Flame Retardant Applications
The compound's derivatives have also been investigated for their potential as antimicrobial and flame retardant additives in polyurethane formulations for surface coating applications. This research highlights the versatility of sulfonamide compounds in creating surface coatings with enhanced safety and durability features, which could have significant implications for materials science and engineering (El‐Wahab, El-Fattah, El-alfy, Owda, Lin, & Hamdy, 2020).
Corrosion Inhibition
Sulfonamide derivatives, including this compound, have been studied for their effectiveness as corrosion inhibitors. These studies are crucial for developing new materials that can withstand harsh environmental conditions, particularly in industrial applications where metal corrosion can lead to significant financial losses and safety hazards (Tezcan, Yerlikaya, Mahmood, & Kardaş, 2018).
Synthesis and Characterization of Complexes
The synthesis and characterization of metal complexes with this compound have been a subject of interest in the field of coordination chemistry. These complexes can exhibit unique properties making them suitable for various applications, including catalysis, optical materials, and as precursors for the synthesis of nanomaterials. The detailed study of these complexes contributes to our understanding of the interaction between metal ions and organic ligands, paving the way for the development of new materials with tailored properties (Orie, Ike, & Nzeneri, 2021).
Properties
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-18(2)26(17-20-10-5-4-6-11-20)30(28,29)22-15-13-21(14-16-22)24(27)25-23-12-8-7-9-19(23)3/h4-16,18H,17H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKZJVIHQCNFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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